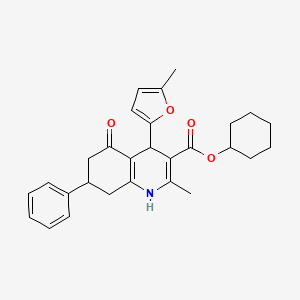
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide, also known as FDMS, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in cell signaling and regulation. In
作用機序
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide works by binding to the ATP-binding site of protein kinases, which prevents them from phosphorylating their substrates. Protein phosphorylation is a crucial step in cell signaling and regulation, and by inhibiting this process, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide can disrupt the normal functioning of cancer cells. The exact mechanism of action of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide is still being studied, but it is believed to involve multiple pathways and targets.
Biochemical and Physiological Effects:
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the cells from dividing and cause them to die. 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition to its effects on cancer cells, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying these enzymes in vitro and in vivo. 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, there are also some limitations to using 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments. It is a relatively complex molecule that requires specialized equipment and expertise to synthesize and work with. In addition, its effects on protein kinases can be complex and difficult to interpret, which requires careful experimental design and analysis.
将来の方向性
There are several future directions for research on 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide-based drugs for cancer and other diseases. Several studies have shown that 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has promising anti-cancer activity in vitro and in vivo, and there is potential for it to be developed into a new class of cancer drugs. Another area of interest is the study of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide in combination with other drugs or therapies. Combining 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide with other inhibitors or chemotherapeutic agents may enhance its anti-cancer activity and reduce the risk of drug resistance. Finally, there is potential for 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide to be used as a research tool in other areas of biology and medicine, such as neuroscience and immunology.
合成法
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 4-fluoro-3-nitrobenzoic acid with dimethylamine and morpholine in the presence of a catalyst. The resulting product is then treated with sulfuryl chloride to form the final compound. The synthesis of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in many laboratories.
科学的研究の応用
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been studied extensively in the context of cancer research. Protein kinases are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these enzymes, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has the potential to slow down or even stop the growth of cancer cells. In addition to cancer research, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been studied in the context of other diseases such as Alzheimer's, Parkinson's, and diabetes.
特性
IUPAC Name |
4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-15(2)13(17)10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPSGHPLKKYHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)
![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)

![N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5107604.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)